Computed Physicochemical Property Comparison: TPSA, LogP, and H-Bond Donor/Acceptor Profile vs. Mono- and Di-Substituted Analogs
The target compound displays a computed LogP of 2.46 and a topological polar surface area (TPSA) of 74.69 Ų, with 1 hydrogen bond donor (NH₂) and 5 hydrogen bond acceptors . This profile is positioned within favorable oral drug-likeness space but is distinct from its closest analogs. Methyl 6-aminobenzofuran-2-carboxylate (CAS 1167411-36-0), lacking both the 4-Cl and 5-OCH₃ substituents, has a lower molecular weight (191.18 vs. 255.65) and a smaller TPSA, substantially altering its permeability and solubility characteristics . Methyl 4-chlorobenzofuran-2-carboxylate (CAS 1407521-97-4), which lacks the 6-NH₂ and 5-OCH₃, has MW 210.61 and no hydrogen bond donors, fundamentally changing its target interaction capabilities . The 6-NO₂ analog Methyl 6-nitrobenzofuran-2-carboxylate (CAS 114306-11-5) has MW 221.17 and a nitro group that serves as a strong electron-withdrawing moiety rather than a hydrogen bond donor, resulting in diametrically opposed electronic character .
| Evidence Dimension | Computed physicochemical properties (LogP, TPSA, HBD, HBA, MW) |
|---|---|
| Target Compound Data | LogP = 2.46; TPSA = 74.69 Ų; HBD = 1; HBA = 5; MW = 255.65 |
| Comparator Or Baseline | Methyl 6-aminobenzofuran-2-carboxylate: MW = 191.18, HBD = 1; Methyl 4-chlorobenzofuran-2-carboxylate: MW = 210.61, HBD = 0; Methyl 6-nitrobenzofuran-2-carboxylate: MW = 221.17, HBD = 0, electron-withdrawing NO₂ replaces NH₂ |
| Quantified Difference | MW delta ranges from +34.48 (vs. 6-NO₂) to +64.47 (vs. 6-NH₂-only analog); HBD count differs by 1 unit (vs. Cl-only and NO₂ analogs); TPSA and LogP values are unique to the tri-substituted pattern |
| Conditions | Computed values from vendor-provided physicochemical data; cross-referenced across Leyan, ChemSrc, Bidepharm, and CymitQuimica product pages |
Why This Matters
A compound with a balanced LogP near 2.5 and a TPSA below 140 Ų is generally considered favorable for oral bioavailability, but the specific combination of 1 HBD and 5 HBA in the target compound provides a unique hydrogen-bonding fingerprint that cannot be replicated by any single mono- or di-substituted analog, making direct substitution chemically invalid for SAR or lead optimization programs.
